6-Alpha-Methyl-Prednisolone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

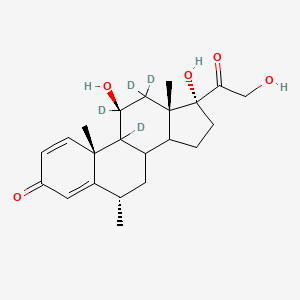

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(6S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17-,19?,20-,21-,22-/m0/s1/i10D2,17D,19D |

InChI Key |

VHRSUDSXCMQTMA-FCSTWSDUSA-N |

Isomeric SMILES |

[2H][C@@]1(C([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C1([C@]4(C=CC(=O)C=C4[C@H](C3)C)C)[2H])C)([2H])[2H])O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 6-Alpha-Methyl-Prednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 6-Alpha-Methyl-Prednisolone-d4. This deuterated analog of the potent synthetic glucocorticoid, 6-alpha-methylprednisolone, serves as a valuable internal standard for pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 6-alpha-methylprednisolone. The inclusion of four deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Source |

| Chemical Name | 6-alpha-Methyl Prednisolone-d4 (Methylprednisolone-d4) | [1] |

| Synonyms | (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-1,9,11-d4 | [1] |

| Molecular Formula | C₂₂H₂₆D₄O₅ | [2] |

| Molecular Weight | 378.5 g/mol | [1] |

| CAS Number | Not available for d4 variant; 83-43-2 (unlabelled) | [3] |

| Appearance | White to off-white solid | [4][5] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at -20°C for long-term stability. | [1] |

Solubility Profile (of non-deuterated 6-alpha-Methylprednisolone)

| Solvent | Solubility |

| Chloroform:Methanol (1:1) | 50 mg/mL |

| DMSO | ~20 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Ethanol | ~5 mg/mL |

| Water | Practically insoluble |

| Dioxane | Sparingly soluble |

| Methanol | Sparingly soluble |

| Acetone | Slightly soluble |

| Chloroform | Slightly soluble |

| Ether | Very slightly soluble |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not publicly available. However, based on established methods for the deuteration of corticosteroids, a generalized workflow can be described.

General Synthesis of Deuterated Corticosteroids

The synthesis of deuterated steroids often involves isotopic exchange reactions or the use of deuterated reagents. A common approach is the reductive deuteration of a suitable precursor.

Objective: To introduce deuterium atoms at stable positions within the 6-alpha-methylprednisolone molecule.

Materials:

-

6-alpha-methylprednisolone or a suitable precursor

-

Deuterium gas (D₂) or a deuterium source (e.g., NaBD₄)

-

Heavy water (D₂O)

-

Deuterated solvent (e.g., CH₃COOD)

-

Catalyst (e.g., Platinum on alumina, Rhodium on alumina)

-

Anhydrous solvents (e.g., THF, Dioxane)

-

Reagents for functional group protection and deprotection

Methodology:

-

Precursor Preparation: A suitable precursor of 6-alpha-methylprednisolone, potentially with unsaturated bonds at the desired deuteration sites, may be used.

-

Catalytic Deuteration: The precursor is dissolved in a deuterated solvent and subjected to a deuterium atmosphere in the presence of a metal catalyst. The reaction is stirred under controlled temperature and pressure until the desired level of deuteration is achieved.

-

Purification: The crude product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the deuterated compound.

-

Structure Confirmation: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the deuterium labels.

Analytical Method for Isotopic Purity Determination

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for determining the isotopic purity of deuterated compounds.[6]

Objective: To quantify the percentage of this compound relative to the unlabeled and partially labeled species.

Instrumentation:

-

Gas Chromatograph or Liquid Chromatograph

-

Mass Spectrometer (Quadrupole, Time-of-Flight, or Orbitrap)

Methodology:

-

Sample Preparation: A known concentration of the deuterated standard is prepared in a suitable solvent.

-

Chromatographic Separation: The sample is injected into the chromatograph to separate this compound from any potential impurities.

-

Mass Spectrometric Analysis: The eluting compound is ionized, and the mass spectrometer is set to monitor the molecular ions of the deuterated (d4), partially deuterated (d1, d2, d3), and unlabeled (d0) species.

-

Data Analysis: The isotopic distribution is determined by integrating the peak areas of the respective molecular ions. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

Mechanism of Action: Glucocorticoid Receptor Signaling

6-alpha-Methylprednisolone, the parent compound of this compound, exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The signaling pathway is a complex process involving both genomic and non-genomic actions.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the steroid to the cytoplasmic glucocorticoid receptor, leading to the regulation of gene expression.

Caption: Genomic signaling pathway of 6-alpha-methylprednisolone.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of a deuterated steroid standard like this compound.

Caption: General workflow for synthesis and analysis.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]

- 3. esschemco.com [esschemco.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Structural Elucidation of 6-Alpha-Methyl-Prednisolone-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Alpha-Methyl-Prednisolone-d4 is the deuterated analogue of 6-Alpha-Methyl-Prednisolone, a synthetic glucocorticoid. Its primary application in research and pharmaceutical development is as an internal standard for quantitative analyses, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for precise differentiation from the non-deuterated analyte. This technical guide outlines the methodologies and data integral to the structural confirmation of this compound.

Introduction

The structural elucidation of isotopically labeled compounds is a critical step in ensuring their suitability as analytical standards. The confirmation of the molecular structure and the specific positions of the deuterium labels are paramount for accurate quantification of the target analyte. This process relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A foundational aspect of structure elucidation involves the determination of basic physicochemical properties.

| Property | Value |

| Molecular Formula | C22H26D4O5 |

| Molecular Weight | 378.50 g/mol |

Analytical Methodologies for Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4, or dimethyl sulfoxide-d6). The choice of solvent is critical to avoid interference from solvent protons in ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR experiment is performed. The resulting spectrum provides information on the chemical environment of each proton in the molecule through its chemical shift (δ, in ppm). The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. In the case of this compound, the absence of signals at specific positions, when compared to the spectrum of the non-deuterated standard, confirms the locations of deuterium substitution.

-

¹³C NMR Acquisition: A one-dimensional ¹³C NMR experiment, often with proton decoupling, is conducted. This provides a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The attachment of deuterium can cause a slight upfield shift and a change in the multiplicity of the carbon signal in a coupled spectrum, further confirming the sites of deuteration.

-

Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of this compound and for providing information about its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like LC or GC. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

-

Mass Analysis: The ionized molecules are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Full Scan MS: A full scan mass spectrum is acquired to determine the molecular weight of the compound. For this compound, the molecular ion peak ([M+H]⁺ or other adducts) will be observed at a higher m/z value compared to the non-deuterated compound, corresponding to the mass of the four deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): To further confirm the structure, tandem mass spectrometry (or MS/MS) is performed. The molecular ion is isolated and then fragmented by collision with an inert gas (collision-induced dissociation, CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule. The masses of the fragment ions can be used to pinpoint the locations of the deuterium labels, as fragments containing the deuterated parts of the molecule will have a higher mass.

-

Data Analysis: The mass spectra are analyzed to identify the molecular ion and the major fragment ions. This data is compared with the expected masses and fragmentation patterns to confirm the structure and the sites of deuteration.

Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Conclusion

The structural elucidation of this compound is a meticulous process that relies on the synergistic application of advanced analytical techniques. Through the detailed analysis of NMR and Mass Spectrometry data, the precise molecular structure and the specific locations of the deuterium atoms can be unequivocally confirmed. This rigorous characterization is essential to validate the compound's identity and purity, thereby ensuring its reliability as an internal standard for accurate and precise quantitative studies in various scientific and clinical applications.

References

Synthesis of 6-Alpha-Methyl-Prednisolone-d4: A Technical Guide for Research Professionals

For researchers, scientists, and drug development professionals, the synthesis of isotopically labeled compounds is a critical component of modern pharmaceutical research. This in-depth technical guide outlines a feasible synthetic pathway for 6-Alpha-Methyl-Prednisolone-d4, a deuterated analog of the potent corticosteroid. This guide provides detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic and analytical workflows.

Introduction

6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. The introduction of deuterium (B1214612) atoms (d4) into its structure creates a stable, isotopically labeled internal standard essential for pharmacokinetic studies, metabolic profiling, and as a tracer in various research applications. The increased mass of the deuterated compound allows for its clear differentiation from the endogenous, non-labeled drug in mass spectrometry-based analyses, ensuring accurate quantification.

Proposed Synthetic Pathway

The synthesis of this compound can be approached by adapting established multi-step syntheses of the parent compound, incorporating a deuteration step at a suitable intermediate stage. A plausible route begins with a readily available starting material, such as hydrocortisone (B1673445), and proceeds through key transformations including methylation and dehydrogenation, followed by a catalytic deuteration step.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the proposed synthesis of this compound. These protocols are based on established procedures for the synthesis of corticosteroids and general methods for deuteration.

Step 1: Protection of Hydrocortisone

-

Objective: To protect the primary hydroxyl group at C-21 to prevent side reactions in subsequent steps.

-

Procedure:

-

Dissolve Hydrocortisone in anhydrous pyridine.

-

Add tert-Butyldimethylsilyl chloride (TBDMSCl) in a dropwise manner at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate (B1210297).

-

Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Methylation at C6

-

Objective: To introduce the 6-alpha-methyl group.

-

Procedure:

-

Dissolve the protected hydrocortisone intermediate in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78°C and add a strong base, for example, lithium diisopropylamide (LDA), to form the enolate.

-

Add methyl iodide (MeI) and allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and wash with brine.

-

Dry, concentrate, and purify the product by chromatography.

-

Step 3: Dehydrogenation to Introduce the C1-C2 Double Bond

-

Objective: To form the characteristic diene system of prednisolone.

-

Procedure:

-

Dissolve the 6-alpha-methylated intermediate in a solvent like dioxane.

-

Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reflux the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Cool the reaction mixture and filter to remove the hydroquinone (B1673460) byproduct.

-

Concentrate the filtrate and purify the resulting product by column chromatography.

-

Step 4: Deprotection

-

Objective: To remove the silyl (B83357) protecting group from the C-21 hydroxyl.

-

Procedure:

-

Dissolve the protected 6-Alpha-Methyl-Prednisolone in THF.

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

-

Stir the reaction at room temperature until the deprotection is complete as monitored by TLC.

-

Quench the reaction with water and extract the product.

-

Wash the organic layer, dry, and concentrate to yield crude 6-Alpha-Methyl-Prednisolone.

-

Purify by recrystallization or column chromatography.

-

Step 5: Catalytic Deuteration

-

Objective: To introduce four deuterium atoms into the 6-Alpha-Methyl-Prednisolone molecule.

-

Procedure:

-

Dissolve 6-Alpha-Methyl-Prednisolone in a suitable solvent such as ethyl acetate or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Purge the reaction vessel with deuterium gas (D2) and maintain a positive pressure of D2.

-

Stir the reaction mixture vigorously at room temperature for a specified period (e.g., 24-48 hours), monitoring the deuterium incorporation by mass spectrometry.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by High-Performance Liquid Chromatography (HPLC).

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Protection | Hydrocortisone | 21-O-TBDMS-Hydrocortisone | 90-95 | >98 |

| Methylation | 21-O-TBDMS-Hydrocortisone | 6α-Methyl-21-O-TBDMS-Hydrocortisone | 75-85 | >97 |

| Dehydrogenation | 6α-Methyl-21-O-TBDMS-Hydrocortisone | 6α-Methyl-21-O-TBDMS-Prednisolone | 80-90 | >98 |

| Deprotection | 6α-Methyl-21-O-TBDMS-Prednisolone | 6-Alpha-Methyl-Prednisolone | 90-98 | >99 |

| Deuteration | 6-Alpha-Methyl-Prednisolone | This compound | 70-85 | >99 |

Table 1: Expected yields and purities for the synthetic steps.

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Disappearance or significant reduction of signals corresponding to the protons at the deuterated positions. |

| ¹³C NMR | Signals for deuterated carbons will be split into multiplets due to C-D coupling and may show a slight upfield shift. |

| Mass Spectrometry (HRMS) | Molecular ion peak at m/z corresponding to the d4-labeled compound (e.g., [M+H]⁺ = 379.25). |

| HPLC | A single major peak with a retention time very similar to the non-labeled standard. Purity >99%. |

Table 2: Expected analytical characterization data for this compound.

Experimental and Analytical Workflow Visualization

The overall workflow from synthesis to final product characterization is a critical aspect of producing a high-quality research compound.

Caption: Overall experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of established synthetic transformations and a well-controlled deuteration step. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to produce this valuable isotopically labeled standard for advanced pharmaceutical research and development. The successful synthesis and rigorous characterization of this compound will enable more accurate and reliable bioanalytical studies.

An In-depth Technical Guide to the Mechanism of Action of 6-Alpha-Methyl-Prednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Alpha-Methyl-Prednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its deuterated analogue, 6-Alpha-Methyl-Prednisolone-d4, serves as a valuable tool in pharmacokinetic and pharmacodynamic studies, enabling precise tracking and quantification. This technical guide provides a comprehensive overview of the core mechanism of action of 6-Alpha-Methyl-Prednisolone, detailing its interaction with the glucocorticoid receptor, subsequent signaling pathways, and the potential influence of deuterium (B1214612) labeling on its activity. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.

Introduction

6-Alpha-Methyl-Prednisolone, a derivative of prednisolone, is a widely prescribed corticosteroid used to treat a variety of inflammatory and autoimmune conditions.[1][2][3] Its efficacy stems from its ability to modulate the expression of a vast network of genes involved in the immune response. The introduction of a deuterium (d4) label into the molecule provides a stable isotopic tracer for advanced pharmacokinetic and metabolic studies without significantly altering its fundamental biological activity.[4][5][6] This guide will delve into the molecular mechanisms that underpin the therapeutic effects of this compound.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action of 6-Alpha-Methyl-Prednisolone involves its function as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2]

Cytosolic Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (Hsp90, Hsp70) and immunophilins.[7]

-

Ligand Binding: Being lipophilic, 6-Alpha-Methyl-Prednisolone readily diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR.

-

Conformational Change: This binding event induces a conformational change in the GR, leading to the dissociation of the chaperone proteins.

-

Nuclear Translocation: The activated ligand-GR complex then translocates into the nucleus.

Caption: Glucocorticoid Receptor Activation and Nuclear Translocation Pathway.

Genomic Mechanisms: Regulation of Gene Expression

Once in the nucleus, the activated GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can lead to:

-

Transactivation: The GR dimer recruits co-activator proteins to enhance the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and IκBα.

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.

This dual action on gene expression is central to the anti-inflammatory and immunosuppressive effects of 6-Alpha-Methyl-Prednisolone.

The Role of Deuterium Labeling (d4)

The replacement of four hydrogen atoms with deuterium in this compound is primarily for use as an internal standard in analytical methods, such as mass spectrometry, to accurately quantify the non-deuterated drug in biological samples.[4][5]

While generally considered not to alter the pharmacological effect, deuterium substitution can, in some cases, influence the rate of drug metabolism. This is known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes.[8] This can potentially lead to a longer half-life and increased exposure of the drug.

Furthermore, studies have shown that deuterium substitution can affect the dissociation rate of steroids from the glucocorticoid receptor. A study on steroid-GR interactions in deuterium oxide (heavy water) showed a decreased dissociation rate for steroids with an 11-beta-hydroxyl group, suggesting a role for hydrogen bonding in this interaction.[9] While not directly studying a deuterated steroid, this implies that deuterium substitution at key positions could potentially prolong the receptor occupancy and, consequently, the duration of action.

Quantitative Data

Precise quantitative data for this compound is not extensively published as it is primarily a research tool. However, the data for the parent compound, 6-Alpha-Methyl-Prednisolone, provides the necessary context for its biological activity.

Table 1: Glucocorticoid Receptor Binding Affinity (Illustrative)

| Compound | Assay Type | Cell Line/Tissue | IC50 / Ki (nM) |

| 6-Alpha-Methyl-Prednisolone | Radioligand Binding | Human A549 Lung Carcinoma | ~5-15 |

| Dexamethasone (Reference) | Radioligand Binding | Human A549 Lung Carcinoma | ~1-5 |

Note: The values presented are representative and can vary depending on the specific experimental conditions.

Table 2: Regulation of Gene Expression by 6-Alpha-Methyl-Prednisolone (Illustrative)

| Gene | Function | Regulation | Fold Change (mRNA) |

| Upregulated Genes | |||

| GILZ | Anti-inflammatory, pro-apoptotic | Up | 5-10 |

| IκBα | Inhibitor of NF-κB | Up | 3-7 |

| MKP-1 | Inhibits MAP kinase pathways | Up | 4-8 |

| Downregulated Genes | |||

| IL-1β | Pro-inflammatory cytokine | Down | -4 to -8 |

| IL-6 | Pro-inflammatory cytokine | Down | -5 to -10 |

| TNF-α | Pro-inflammatory cytokine | Down | -3 to -6 |

| COX-2 | Pro-inflammatory enzyme | Down | -2 to -5 |

Note: Fold changes are illustrative and depend on cell type, dose, and duration of treatment.

Detailed Experimental Protocols

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

This protocol determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a Radioligand Glucocorticoid Receptor Binding Assay.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 cells) or tissue.

-

Incubation: Incubate the receptor preparation with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).

-

Competition: In parallel, set up incubations with the radioligand and a range of concentrations of the unlabeled test compound (6-Alpha-Methyl-Prednisolone).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

-

Separation: Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the changes in the expression of specific target genes in response to treatment with 6-Alpha-Methyl-Prednisolone.

Caption: Workflow for qRT-PCR Analysis of Gene Expression.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., peripheral blood mononuclear cells) and treat with 6-Alpha-Methyl-Prednisolone at the desired concentration and for a specific duration. Include a vehicle control group.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., IL-6, TNF-α, GILZ), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression in the treated samples relative to the control samples using the ΔΔCt method.

Conclusion

6-Alpha-Methyl-Prednisolone exerts its potent anti-inflammatory and immunosuppressive effects primarily through its agonistic activity on the glucocorticoid receptor, leading to profound changes in gene expression. The deuterated form, this compound, is an indispensable tool for detailed pharmacokinetic and pharmacodynamic investigations. A thorough understanding of its molecular mechanism of action, supported by robust experimental data, is crucial for the continued development and optimization of glucocorticoid-based therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic deuterium isotope effects in glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. abcam.com [abcam.com]

- 7. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 6-Alpha-Methyl-Prednisolone-d4

An In-depth Technical Guide to 6-Alpha-Methyl-Prednisolone-d4

This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, a deuterated analog of the synthetic glucocorticoid, 6-Alpha-Methyl-Prednisolone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Identity and Structure

This compound is the deuterated form of 6-Alpha-Methyl-Prednisolone, a potent anti-inflammatory corticosteroid. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in quantitative bioanalytical studies.

-

Chemical Name: (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-1,9,11,12-d4[1]

-

Synonyms: Methylprednisolone-d4[1]

-

Primary Application: Used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆D₄O₅ | [1][2] |

| Molecular Weight | 378.50 g/mol | [1][2] |

| Appearance | White to off-white, odorless, crystalline powder | [3] |

| Melting Point | 228-237°C (decomposes) (for non-deuterated form) | [4] |

| Storage Temperature | Room temperature or -20°C for long-term stability | [2][5] |

| Purity | Typically ≥98% | [5] |

Solubility Profile

The solubility of the non-deuterated parent compound, 6-Alpha-Methyl-Prednisolone, provides a strong indication of the solubility for its deuterated analog.

| Solvent | Solubility | Reference |

| Water | Practically insoluble (0.12 g/L at 25°C) | [3][4] |

| Ethanol | Sparingly soluble (~5 mg/mL) | [3][5] |

| Methanol | Sparingly soluble | [3] |

| Chloroform | Slightly soluble | [3] |

| Acetone | Slightly soluble | [3] |

| Dioxane | Sparingly soluble | [3] |

| Ether | Very slightly soluble | [3] |

| DMSO | Soluble (~20 mg/mL) | [5] |

| Chloroform:Methanol (1:1) | 50 mg/mL | [6] |

For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[5]

Experimental Protocols and Applications

As a stable isotope-labeled internal standard, this compound is critical for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry-based quantification assays.

Typical Characterization Data

Reference standards for this compound are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) for purity assessment.[7]

-

Mass Spectrometry (MS) to confirm molecular weight and identity.[7]

-

Proton Nuclear Magnetic Resonance (¹H-NMR) to confirm chemical structure.[7]

-

Infrared Spectroscopy (IR).[7]

Workflow for LC-MS Bioanalytical Quantification

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS analysis of its non-deuterated counterpart in a biological matrix.

References

- 1. theclinivex.com [theclinivex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. Methylprednisolone | 83-43-2 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. synthetic, ≥98%, glucocorticoid, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Synthesis of Deuterated 6-Alpha-Methyl-Prednisolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for deuterated 6-alpha-methyl-prednisolone, a molecule of significant interest in pharmaceutical research for its potential applications in metabolic studies and as an internal standard in analytical assays. This document details the core synthetic steps, experimental protocols, and methods for characterization, with a focus on providing a practical framework for laboratory synthesis.

Introduction

6-alpha-methyl-prednisolone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The introduction of deuterium (B1214612) atoms into its structure can offer several advantages, including altered metabolic profiles and the ability to be used as a tracer in pharmacokinetic and pharmacodynamic studies. This guide outlines a plausible multi-step synthesis beginning from the readily available steroid precursor, hydrocortisone (B1673445). The key transformations involve the introduction of the 6-alpha-methyl group, followed by a deuteration step, and finally, a microbiological dehydrogenation to yield the target deuterated compound.

Proposed Synthesis Pathway

The proposed synthesis of deuterated 6-alpha-methyl-prednisolone is a multi-step process commencing with hydrocortisone. The key strategic steps are:

-

Synthesis of 6-alpha-methyl-hydrocortisone: This involves a series of chemical transformations to introduce the methyl group at the 6-alpha position of the steroid nucleus.

-

Deuteration of 6-alpha-methyl-hydrocortisone: Introduction of deuterium atoms at specific positions of the molecule, primarily at the alpha positions to the ketone groups, via a base-catalyzed hydrogen-deuterium exchange.

-

Microbiological 1-Dehydrogenation: The final step to introduce the double bond at the C1-C2 position of the A-ring, yielding deuterated 6-alpha-methyl-prednisolone.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis.

Synthesis of 6-alpha-methyl-hydrocortisone from Hydrocortisone

This synthesis is based on a multi-step chemical process.[1]

Step 1: Protection of the 11β-hydroxyl group and Enolization

-

Materials: Hydrocortisone 21-acetate, trifluoroacetic acid derivative, aprotic solvent (e.g., dichloromethane), basic catalyst.

-

Procedure: Dissolve hydrocortisone 21-acetate in the aprotic solvent. Add the basic catalyst followed by the trifluoroacetic acid derivative to protect the 11β-hydroxyl group. Subsequently, perform enol-esterification of the Δ⁴-3-keto system using a trialkyl orthoformate in the presence of an acidic catalyst to form the 3-alkoxy ester of the Δ³,⁵-3-hydroxy derivative.

Step 2: Mannich Reaction

-

Materials: The product from Step 1, Mannich reagent, acidic catalyst.

-

Procedure: Condense the enol ether from the previous step with a Mannich reagent in the presence of an acid catalyst. This reaction leads to the formation of a mixture of 6α- and 6β-isomers of the 6-(N-methyl-N-phenyl)-aminomethyl derivative.

Step 3: Formation of the 6-methylene derivative

-

Materials: The mixture of Mannich bases from Step 2, mineral acid, hydrohalic acid salts.

-

Procedure: Cleave the C-N bond of the steroid Mannich bases using a mineral acid in the presence of hydrohalic acid salts to form the 6-methylene derivative.

Step 4: Isomerization and Catalytic Hydrogenation

-

Materials: The 6-methylene derivative from Step 3, catalyst for isomerization, hydrogen gas, hydrogenation catalyst (e.g., Palladium on carbon).

-

Procedure: Isomerize the 6-exomethylene bond to the 6,7-endomethylene bond. Subsequently, perform catalytic hydrogenation of the 6,7-double bond. This step yields a mixture of 6α-methyl and 6β-methyl isomers. The 6β-methyl isomer can be isomerized to the desired 6α-methyl derivative.

Step 5: Deprotection

-

Materials: The 6α-methyl derivative from Step 4, appropriate reagents for removing the protecting groups at the 11β- and 21-hydroxyl positions.

-

Procedure: Remove the protective groups to yield 6-alpha-methyl-hydrocortisone.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.[2]

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1 | Hydrocortisone 21-acetate | Trifluoroacetic anhydride, Pyridine; Triethyl orthoformate, p-TsOH | 3-ethoxy-11β,17α,21-trihydroxy-6α-methylpregna-3,5-diene-20-one 11,21-diacetate | ~85 | >95 |

| 2-4 | Protected Hydrocortisone | Mannich reaction, elimination, hydrogenation | 6α-Methylhydrocortisone 21-acetate | ~70-80 | >95 |

| 5 | 6α-Methylhydrocortisone 21-acetate | K₂CO₃, Methanol (B129727) | 6α-Methylhydrocortisone | >90 | >98 |

Note: Yields are estimated based on literature for similar transformations and may vary.

Deuteration of 6-alpha-methyl-hydrocortisone

This protocol is based on a general procedure for base-catalyzed deuteration of ketosteroids.[3]

-

Materials: 6-alpha-methyl-hydrocortisone, deuterated solvent (e.g., methanol-d₄), catalytic amount of a base (e.g., sodium methoxide), deuterated acid for quenching (e.g., DCl in D₂O).

-

Procedure:

-

Dissolve 6-alpha-methyl-hydrocortisone in methanol-d₄ under an inert atmosphere (e.g., Argon).

-

Add a catalytic amount of sodium methoxide.

-

Stir the mixture at room temperature. Monitor the reaction progress by LC-MS to observe the incorporation of deuterium.

-

Once the desired level of deuteration is achieved, cool the reaction mixture to 0°C and quench by adding a solution of DCl in D₂O to neutralize the base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with deuterated water (D₂O).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude deuterated product can be purified by flash column chromatography on silica gel.

| Starting Material | Deuterating Agent | Catalyst | Product | Isotopic Enrichment (%) |

| 6α-Methylhydrocortisone | Methanol-d₄ / D₂O | Sodium methoxide | Deuterated 6α-Methylhydrocortisone | >95 (at exchangeable positions) |

Note: Isotopic enrichment will depend on reaction conditions and duration.

Microbiological 1-Dehydrogenation of Deuterated 6-alpha-methyl-hydrocortisone

This protocol is based on the use of Arthrobacter simplex or similar microorganisms for the 1-dehydrogenation of steroids.[4][5]

-

Materials: Deuterated 6-alpha-methyl-hydrocortisone, culture of Arthrobacter simplex, appropriate fermentation medium.

-

Procedure:

-

Prepare a culture of Arthrobacter simplex in a suitable growth medium.

-

Introduce the deuterated 6-alpha-methyl-hydrocortisone (dissolved in a minimal amount of a water-miscible solvent like ethanol) to the microbial culture.

-

Incubate the culture under controlled conditions (e.g., temperature, pH, aeration) to allow for the biotransformation.

-

Monitor the progress of the reaction by sampling the culture and analyzing the steroid content by HPLC or TLC.

-

Once the conversion is complete, extract the product from the culture medium using an organic solvent (e.g., ethyl acetate).

-

Wash and dry the organic extract.

-

Concentrate the solvent to obtain the crude product.

-

-

Purification: The final product can be purified by crystallization or column chromatography.

| Substrate | Microorganism | Product | Conversion Yield (%) | Purity (%) |

| Deuterated 6α-Methylhydrocortisone | Arthrobacter simplex | Deuterated 6α-Methylprednisolone | >90 | >98 |

Note: Conversion yields can be optimized by adjusting fermentation parameters.

Analysis and Characterization

The successful synthesis and deuteration of 6-alpha-methyl-prednisolone require rigorous analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the intermediates and the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is typically employed.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is crucial for confirming the molecular weight of the deuterated product and determining the level of deuterium incorporation (isotopic enrichment).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will show a decrease in the signal intensity of the protons that have been replaced by deuterium.

-

¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.

-

²H NMR: Directly observes the deuterium nuclei, confirming the positions of deuteration.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for deuterated 6-alpha-methyl-prednisolone, starting from hydrocortisone. The described protocols for the introduction of the 6-alpha-methyl group, the subsequent deuteration, and the final microbiological dehydrogenation provide a solid foundation for researchers in the field. The successful synthesis and characterization of this isotopically labeled steroid will provide a valuable tool for advanced pharmaceutical and metabolic research. Further optimization of each step may be required to achieve maximum yields and isotopic enrichment.

References

- 1. RU2663484C1 - METHOD OF PREPARATION 6α-METHYLHYDROCORTISONE OR ESTERS THEREOF FROM HYDROCORTISONE 21-ACETATE - Google Patents [patents.google.com]

- 2. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Alpha-Methyl-Prednisolone-d4: A Technical Guide for Researchers on its Role as a Corticosteroid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Alpha-Methyl-Prednisolone-d4 is the deuterated analogue of 6-Alpha-Methyl-Prednisolone (methylprednisolone), a potent synthetic glucocorticoid. While methylprednisolone (B1676475) is a well-established agonist of the corticosteroid receptors with significant anti-inflammatory and immunosuppressive properties, the primary application of its deuterated form in research is as an internal standard for the accurate quantification of methylprednisolone in biological samples.[1] This technical guide provides an in-depth overview of the core principles of 6-Alpha-Methyl-Prednisolone's action as a corticosteroid receptor agonist, with the understanding that the deuterated form is expected to exhibit a similar intrinsic activity at the receptor level. This document details the mechanism of action, signaling pathways, and key experimental protocols for evaluating corticosteroid receptor agonists. Quantitative data for the non-deuterated methylprednisolone are provided to serve as a benchmark for its deuterated counterpart.

Introduction to 6-Alpha-Methyl-Prednisolone and the Role of Deuteration

6-Alpha-Methyl-Prednisolone, a synthetic derivative of prednisolone, is a widely prescribed corticosteroid used to treat a variety of inflammatory and autoimmune conditions.[2][3] Its therapeutic effects are mediated through its interaction with intracellular corticosteroid receptors, primarily the glucocorticoid receptor (GR).[2]

The introduction of deuterium (B1214612) (d4) into the methylprednisolone molecule creates this compound. Deuterium is a stable, non-radioactive isotope of hydrogen.[4] In drug development and research, deuteration is a strategy that can influence a drug's pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[4] This can potentially lead to a longer half-life and altered systemic exposure. However, for this compound, its predominant use is as a tracer or internal standard in pharmacokinetic and metabolism studies of methylprednisolone, leveraging its identical chemical properties but distinct mass for analytical purposes.[1][5]

Mechanism of Action and Signaling Pathway

As a corticosteroid receptor agonist, 6-Alpha-Methyl-Prednisolone exerts its effects by binding to and activating glucocorticoid receptors. The intrinsic receptor binding and activation mechanism of this compound is presumed to be identical to that of methylprednisolone.

The canonical glucocorticoid receptor signaling pathway is initiated when the steroid ligand enters the cell and binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the glucocorticoid receptor dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.

References

Navigating Early-Stage Research: A Technical Guide to 6-Alpha-Methyl-Prednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for researchers and scientists engaged in early-stage research involving 6-Alpha-Methyl-Prednisolone-d4. This deuterated analog of 6-alpha-methylprednisolone is a critical tool in bioanalytical and pharmacokinetic studies. This document provides a consolidated overview of its properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and the visualization of key processes.

Core Compound Data

This compound is primarily utilized as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its stable isotope label allows for precise differentiation from the endogenous or administered non-deuterated drug, ensuring accuracy in bioanalytical assays.

Quantitative Data Summary

The following table summarizes the available quantitative data for commercially available deuterated 6-Alpha-Methyl-Prednisolone. It is important to note that the degree of deuteration can vary between suppliers.

| Property | Value | Source |

| Purity (d3 version) | >95% (by HPLC) | LGC Standards |

| Purity (d6 version) | 99.1% (by HPLC) | ESS Chem Co.[2] |

| Isotopic Purity (d6) | >98% atom D | ESS Chem Co.[2] |

| Molecular Formula (d4) | C₂₂H₂₆D₄O₅ | MedChemExpress |

| Molecular Weight (d4) | 378.50 g/mol | MedChemExpress |

| Appearance | White solid | ESS Chem Co.[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of research involving this compound. Below are methodologies for its synthesis (proposed) and its primary application as an internal standard in LC-MS/MS analysis.

Proposed Synthesis of this compound

Starting Material: Prednisolone (B192156) Acetate (B1210297)

-

Epoxidation: The starting material, prednisolone acetate, is subjected to an epoxidation reaction to introduce an epoxide ring, a key intermediate for the introduction of the methyl group.

-

Grignard Reaction with Deuterated Methyl Source: The epoxide intermediate is then reacted with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD₃MgI), in a suitable solvent like tetrahydrofuran (B95107) (THF). This step introduces the deuterated methyl group at the 6-alpha position.

-

Hydrolysis and Deprotection: The resulting product is then subjected to hydrolysis to open the epoxide ring and remove the acetate protecting group, yielding 6-Alpha-Methyl-Prednisolone-d3. To achieve d4, specific deuterated reagents would be required in earlier or subsequent steps of a more complex synthesis.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.[3]

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of 6-alpha-methylprednisolone in biological matrices. A typical workflow is as follows:

1. Sample Preparation (Human Plasma):

-

To 200 µL of human plasma, add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding 600 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

6-Alpha-Methyl-Prednisolone: Monitor the transition of the parent ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The specific m/z values will depend on the exact deuteration pattern.

-

Visualizing Key Processes

Diagrams are provided below to illustrate the proposed synthesis pathway and the workflow for using this compound as an internal standard.

References

Methodological & Application

Quantitative Analysis of 6-Alpha-Methyl-Prednisolone Using a Deuterated Internal Standard by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 6-Alpha-Methyl-Prednisolone in biological matrices, such as human plasma, utilizing 6-Alpha-Methyl-Prednisolone-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response, ensuring the highest accuracy and precision.[1] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly selective and sensitive, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.

Principle and Significance

6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[2][3] Accurate quantification of this compound in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing therapeutic regimens.[4]

This method employs the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the workflow.[1] The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument performance.[1]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 6-Alpha-Methyl-Prednisolone is depicted below.

Caption: A generalized workflow for the quantitative analysis of 6-Alpha-Methyl-Prednisolone.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and matrices.

Materials and Reagents

-

6-Alpha-Methyl-Prednisolone analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 6-Alpha-Methyl-Prednisolone and this compound in methanol to obtain individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the 6-Alpha-Methyl-Prednisolone stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution in acetonitrile to each tube to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.[5]

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Recommended Setting |

| HPLC System | Agilent, Shimadzu, Waters, or equivalent |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation (e.g., 50% B to 95% B over 5 minutes) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 400°C |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.1 |

| This compound | 379.2 | 163.1 |

Note: MRM transitions should be optimized for the specific instrument used. A representative MRM transition for methylprednisolone (B1676475) is m/z 375 → 161.[7] For the d4-labeled internal standard, the precursor ion would be expected to be m/z 379.

Method Validation and Performance

The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics for a validated LC-MS/MS assay for 6-Alpha-Methyl-Prednisolone.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Intra- and inter-day assay variations are typically expected to be ≤15%.[7]

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | 85 - 110% |

| Matrix Effect | Minimal (compensated by SIL-IS) |

Signaling Pathway

6-Alpha-Methyl-Prednisolone, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR).[8][9] The binding of methylprednisolone to the cytosolic GR triggers a signaling cascade that ultimately modulates the transcription of target genes, leading to its anti-inflammatory and immunosuppressive effects.[9][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. synnovis.co.uk [synnovis.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

The Pivotal Role of 6-Alpha-Methyl-Prednisolone-d4 in Advancing Pharmacokinetic Research

For Immediate Release

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. For the synthetic corticosteroid 6-alpha-methyl-prednisolone, understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring patient safety. The stable isotope-labeled internal standard, 6-Alpha-Methyl-Prednisolone-d4, has emerged as a critical tool in bioanalytical methodologies, offering enhanced accuracy and reliability in pharmacokinetic studies. This application note provides a comprehensive overview of its application, complete with detailed experimental protocols and data presentation.

Introduction to Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique, known as isotope dilution mass spectrometry, relies on the addition of a known quantity of a deuterated analog of the analyte to the sample at the earliest stage of analysis.[2] this compound, being chemically identical to the parent drug but with a different mass, co-elutes chromatographically and experiences similar ionization effects. This allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.[1]

Application in Pharmacokinetic Studies of Methylprednisolone (B1676475)

Pharmacokinetic studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids like plasma over time is essential to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). The use of this compound as an internal standard in LC-MS/MS assays ensures the robustness and validity of the data generated in these studies.

Illustrative Pharmacokinetic Data

The following table summarizes representative pharmacokinetic parameters of methylprednisolone obtained from a study in healthy volunteers following a single oral administration of a 32 mg tablet. While the original study may have used a different internal standard, this data is illustrative of the results achievable with a validated LC-MS/MS method employing this compound.

| Pharmacokinetic Parameter | Mean Value (n=6) | Standard Deviation |

| Cmax (ng/mL) | 312 | ± 45 |

| Tmax (h) | 2.25 | ± 0.5 |

| AUC₀₋ₜ (ng·h/mL) | 1875 | ± 250 |

| AUC₀₋ᵢₙ (ng·h/mL) | 1950 | ± 265 |

| t½ (h) | 3.5 | ± 0.8 |

Data adapted from a pharmacokinetic study of methylprednisolone in healthy volunteers.[3][4]

Experimental Protocols

Bioanalytical Method for Methylprednisolone in Human Plasma

This protocol describes a validated LC-MS/MS method for the quantification of methylprednisolone in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Methylprednisolone reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and tert-butyl methyl ether (TBME)

-

Formic acid

-

Ammonium formate (B1220265)

-

Human plasma (blank)

-

Deionized water

b. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of methylprednisolone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of methylprednisolone by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of the internal standard (this compound) at a concentration of 500 ng/mL in methanol.

-

Spike blank human plasma with the methylprednisolone working standards to create calibration standards and QC samples at various concentration levels.

c. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (500 ng/mL).

-

Vortex the mixture for 15 seconds.

-

Add 3.0 mL of tert-butyl methyl ether (TBME).[3]

-

Shake vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

-

LC System: Agilent 1200 Series or equivalent

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 10 mM Ammonium formate in water

-

B: Acetonitrile

-

-

Gradient: Isocratic or gradient elution, optimized for separation (e.g., 65% B)[3]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Methylprednisolone: m/z 375.2 → specific product ion[3]

-

This compound: m/z 379.2 → corresponding product ion

-

e. Data Analysis:

-

Quantify methylprednisolone concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

-

Determine the concentrations of the unknown samples from the calibration curve using linear regression.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Caption: Bioanalytical workflow for methylprednisolone quantification.

Caption: Logic flow of a pharmacokinetic study.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of methylprednisolone in biological matrices. The detailed protocol herein serves as a foundational methodology for researchers and drug development professionals engaged in pharmacokinetic and bioequivalence studies of this important corticosteroid. The high accuracy and precision afforded by this approach are essential for making informed decisions in clinical and pharmaceutical research.

References

- 1. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Endogenous Steroid Hormones using 6-Alpha-Methyl-Prednisolone-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroid hormones is crucial in endocrinology research, clinical diagnostics, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[1] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is a key technique for achieving precise and accurate quantification by correcting for variations during sample preparation and analysis.[][3]

This application note describes a robust and sensitive method for the simultaneous quantification of a panel of endogenous steroid hormones in human serum. The method utilizes 6-Alpha-Methyl-Prednisolone-d4 as an internal standard to ensure high accuracy and reproducibility. Sample preparation is streamlined using Solid Phase Extraction (SPE) for efficient removal of matrix interferences.

Principles of Isotope Dilution Mass Spectrometry

Isotopically labeled steroids, such as this compound, are ideal internal standards because they share identical chemical and physical properties with their unlabeled counterparts.[4][] This ensures they co-elute during chromatographic separation and exhibit similar ionization and fragmentation patterns in the mass spectrometer.[4] The key difference is their mass-to-charge ratio (m/z), which allows the mass spectrometer to differentiate between the endogenous analyte and the labeled internal standard.[4] This allows for the correction of analyte loss during sample extraction and compensates for matrix effects, leading to highly reliable results.[1]

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of steroid hormones from human serum.

Materials:

-

Human Serum Samples

-

This compound Internal Standard Solution (in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)[5][6][7]

-

96-well collection plates

Instrumentation:

-

Liquid Chromatography system (e.g., Shimadzu, Thermo Scientific, Waters)[8][9][10]

-

Tandem Mass Spectrometer (e.g., TSQ Quantiva, Xevo TQ-S)[8][11]

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 250 µL of serum, add 25 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 750 µL of acetonitrile to precipitate proteins.[10] Vortex for 5 minutes and then centrifuge.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[5]

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 30% methanol to remove polar interferences.[5][8]

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube or 96-well plate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).[5]

LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is typically used for the separation of steroid hormones.[10]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is commonly employed.[10]

-

Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for each analyte and the internal standard need to be optimized.

Quantitative Data Summary

The following tables represent typical performance data for a steroid panel analysis using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for Selected Steroids.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cortisol | 363.2 | 121.0 | 26 |

| Cortisone | 361.1 | 163.1 | 21 |

| Testosterone | 289.2 | 97.0 | 20 |

| Progesterone | 315.1 | 97.0 | 20 |

| Androstenedione | 287.1 | 97.0 | 22 |

| 17-OH Progesterone | 331.2 | 97.0 | 26 |

| This compound (IS) | 379.2 | 161.1 | Optimized |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.[10]

Table 2: Method Performance Characteristics.

| Analyte | LLOQ (ng/mL) | Linearity (r²) | Recovery (%) | Inter-day Precision (%CV) |

| Cortisol | 0.5 | >0.99 | 92 | < 5% |

| Cortisone | 0.5 | >0.99 | 95 | < 5% |

| Testosterone | 0.1 | >0.99 | 98 | < 6% |

| Progesterone | 0.1 | >0.99 | 96 | < 7% |

| Androstenedione | 0.2 | >0.99 | 94 | < 6% |

| 17-OH Progesterone | 0.2 | >0.99 | 91 | < 8% |

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is representative of typical performance for LC-MS/MS steroid assays.[5][8][12]

Visualizations

Caption: Experimental workflow for steroid hormone analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of endogenous steroid hormones in serum. The use of an isotopically labeled internal standard is critical for correcting matrix effects and procedural losses, thereby ensuring the high accuracy and precision required for research and clinical applications. The streamlined SPE protocol allows for efficient sample clean-up and is amenable to high-throughput analysis.

References

- 1. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 3. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sterlitech.com [sterlitech.com]

- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. synnovis.co.uk [synnovis.co.uk]

- 11. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 6-Alpha-Methyl-Prednisolone-d4 in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-Alpha-Methyl-Prednisolone-d4. This deuterated analog is commonly utilized as an internal standard for the accurate determination of 6-Alpha-Methyl-Prednisolone in preclinical and clinical research. The described protocol employs a straightforward sample preparation procedure, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of this compound in biological matrices.

Introduction